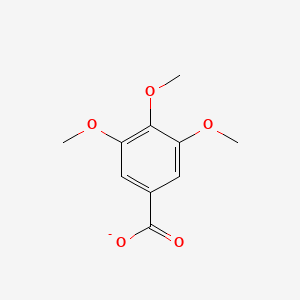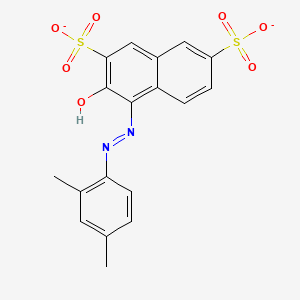![molecular formula C14H16NOS+ B1228356 4-[2-(4-methoxyphenyl)sulfanylethyl]pyridin-1-ium](/img/structure/B1228356.png)
4-[2-(4-methoxyphenyl)sulfanylethyl]pyridin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(4-methoxyphenyl)sulfanylethyl]pyridin-1-ium: is a pyridinium ion obtained by protonation of the pyridine nitrogen of GS4012 free base. It is a compound with the molecular formula C14H16NOS and a net charge of +1 . The compound is known for its role as a potent inducer of vascular endothelial growth factor (VEGF) and VEGF-mediated vessel formation .
Métodos De Preparación
Análisis De Reacciones Químicas
Types of Reactions: 4-[2-(4-methoxyphenyl)sulfanylethyl]pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can also undergo reduction reactions.
Substitution: The compound is likely to participate in substitution reactions, particularly involving the pyridine ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product .
Major Products Formed: The major products formed from these reactions vary based on the type of reaction. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce substituted pyridinium compounds .
Aplicaciones Científicas De Investigación
4-[2-(4-methoxyphenyl)sulfanylethyl]pyridin-1-ium has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and chemical research.
Industry: The compound may have applications in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 4-[2-(4-methoxyphenyl)sulfanylethyl]pyridin-1-ium involves its ability to induce VEGF and VEGF-mediated vessel formation. The compound upregulates VEGF, which correlates with its ability to suppress the gridlock/coarctation phenotype in zebrafish and stimulate tubule network formation in human umbilical vein endothelial cells . The molecular targets and pathways involved include VEGF receptors and downstream signaling pathways that promote angiogenesis .
Comparación Con Compuestos Similares
- 4-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}pyridine
- Pyridine, 4-[2-[(4-methoxyphenyl)thio]ethyl]-
Comparison: 4-[2-(4-methoxyphenyl)sulfanylethyl]pyridin-1-ium is unique due to its potent ability to induce VEGF and VEGF-mediated vessel formation. While similar compounds may share structural features, this compound stands out for its specific biological activity and applications in angiogenesis research .
Propiedades
Fórmula molecular |
C14H16NOS+ |
|---|---|
Peso molecular |
246.35 g/mol |
Nombre IUPAC |
4-[2-(4-methoxyphenyl)sulfanylethyl]pyridin-1-ium |
InChI |
InChI=1S/C14H15NOS/c1-16-13-2-4-14(5-3-13)17-11-8-12-6-9-15-10-7-12/h2-7,9-10H,8,11H2,1H3/p+1 |
Clave InChI |
IUWQYMDPRUPDGB-UHFFFAOYSA-O |
SMILES |
COC1=CC=C(C=C1)SCCC2=CC=[NH+]C=C2 |
SMILES canónico |
COC1=CC=C(C=C1)SCCC2=CC=[NH+]C=C2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-[(4-Acetamidophenyl)sulfonylamino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1228276.png)
![3-(4-fluorophenyl)-1-[(6-oxo-5H-[1,3]dioxolo[4,5-g]quinolin-7-yl)methyl]-1-(thiophen-2-ylmethyl)urea](/img/structure/B1228278.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(phenylmethyl)-2-imidazo[4,5-b]pyridinyl]thio]acetamide](/img/structure/B1228279.png)

![7-[(4-Methyl-1-piperazinyl)methyl]-5-(phenylmethoxymethyl)-8-quinolinol](/img/structure/B1228283.png)
![(17-Hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl)methyl acetate](/img/structure/B1228284.png)


![N-[2-[(3-nitrophenyl)methylthio]-4-oxo-3-quinazolinyl]benzamide](/img/structure/B1228290.png)
![1-Tert-butyl-5-[(4-ethoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1228291.png)
![7-[4-[[[(4-Bromophenyl)-oxomethyl]amino]-sulfanylidenemethyl]-1-piperazinyl]-1-ethyl-6-fluoro-4-oxo-3-quinolinecarboxylic acid](/img/structure/B1228292.png)


